molecular formula C11H13BrO2 B1284239 4-(4-Bromophenoxy)tetrahydro-2H-pyran CAS No. 215453-84-2

4-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1284239
CAS No.: 215453-84-2
M. Wt: 257.12 g/mol
InChI Key: KFYXVTLWTKYPLL-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C11H13BrO2. It is a halogenated heterocycle that serves as a building block in organic synthesis . This compound is characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran typically involves the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions[2][2]. The reaction proceeds through the formation of an ether bond between the bromophenyl group and the tetrahydropyran ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include phenols and quinones.

    Reduction: Products include hydrogenated derivatives.

Scientific Research Applications

4-(4-Bromophenoxy)tetrahydro-2H-pyran is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)tetrahydro-2H-pyran involves its interaction with molecular targets through its bromophenyl and tetrahydropyran moieties. The bromine atom can participate in halogen bonding, while the ether linkage can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its role in various chemical and biological processes .

Comparison with Similar Compounds

  • 4-(4-Chlorophenoxy)tetrahydro-2H-pyran
  • 4-(4-Fluorophenoxy)tetrahydro-2H-pyran
  • 4-(4-Iodophenoxy)tetrahydro-2H-pyran

Comparison: 4-(4-Bromophenoxy)tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

4-(4-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYXVTLWTKYPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584169
Record name 4-(4-Bromophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-84-2
Record name 4-(4-Bromophenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215453-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4.0 mL of diethyl-azodicarboxylate in 20 mL of dry tetrahydrofuran was added at 5° C. to a stirred solution of 3.5 g of 4-bromo-phenol, 2.4 mL of 4-hydroxy-tetrahydropyran and 6.6 g triphenylphosphine in 75 mL of tetrahydrofuran within 30 minutes. Stirring was continued at room temperature for 72 hours. The solvent was evaporated in vacuo and the residue chromatographed on silica gel (ethyl acetate) yielding 5.6 g of 4-(4-bromo-phenoxy)-tetrahydropyran as a white solid. M.p. 53-55° C., EI-MS: 256 (M+).
Name
diethyl-azodicarboxylate
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenol (15.0 g), tetrahydropyran-4-ol (9.Og) and triphenylphosphine (23.08 g) in THF (100 ml) was added dropwise at 0° C. diethyl azodicarboxylate (40% toluene solution) (38.3 g), and the mixture was stirred at room temperature for 3 days and concentrated under reduced pressure. To the residue was added diethylether, and precipitated crystals were removed by filtration. The filtrate was concentrated, and the residue was dissolved in ethyl acetate. The solution was washed with 1N sodium hydroxide solution (×3) and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate/hexane=1:4) to give colorless crystals of 4-(4-bromophenyloxy)tetrahydropyran (15.94 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.08 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
38.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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